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Compound of Interest

Compound Name: 2-Aminoterephthalic acid

Cat. No.: B087838

For researchers, scientists, and professionals in drug development, a thorough understanding
of the structural and electronic properties of 2-Aminoterephthalic acid is crucial for its
application in areas such as the synthesis of metal-organic frameworks (MOFs) and
pharmaceutical development.[1] This guide provides a comparative analysis of experimental
data and computational results for 2-Aminoterephthalic acid, offering a clear cross-validation
of its molecular properties.

2-Aminoterephthalic acid (H2ATA), a derivative of terephthalic acid, is a versatile organic
linker due to its amino and carboxylic acid functional groups.[2][3] These groups allow for the
formation of extended structures, such as MOFs, and can participate in hydrogen bonding to
direct self-assembly.[2] The inherent light-absorbing properties of H2ATA also make it suitable
for photocatalytic applications.[2] This guide summarizes key quantitative data from both
laboratory experiments and theoretical calculations, provides detailed experimental protocols,
and visualizes the workflow of this comparative analysis.

Comparative Analysis of Molecular Geometry

The geometric parameters of 2-Aminoterephthalic acid have been determined experimentally
and calculated using Density Functional Theory (DFT). A comparison of selected bond lengths
and angles reveals a strong agreement between the two methods, validating the computational
models used.[4][5]
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Experimental Value

Computational Value

Parameter Methodolo
(A or°) (A or°) &
DFT/B3LYP/6-
C-NH: Bond Length ~1.39 A 1.385 A
311++G(d,p)[5]
C-COOH Bond DFT/B3LYP/6-
~1.49 A 1.47 A
Lengths 311++G(d,p)[5]
DFT/B3LYP/6-
C=0 Bond Length ~1.21 A 1.215 A
311++G(d,p)[5]
O-H Bond Length Not specified Not specified
C-C (ring) Bond a n
Not specified Not specified
Lengths
C-N-H Bond Angle Not specified Not specified
DFT/B3LYP/6-
O-C-0O Bond Angle ~123° 121.17°

311++G(d,p)[5]

Spectroscopic Properties: A Tale of Two Spectrums

Spectroscopic analysis provides insight into the vibrational and electronic properties of a

molecule. Fourier-transform infrared (FTIR) spectroscopy probes the vibrational modes of the

molecule, while UV-Vis spectroscopy examines its electronic transitions. Computational

methods, particularly Time-Dependent DFT (TD-DFT), can predict these spectroscopic

features.

Vibrational Analysis: FTIR Spectroscopy

The experimental FTIR spectrum of 2-Aminoterephthalic acid shows characteristic peaks

corresponding to its functional groups. DFT calculations have been successfully used to assign

these vibrational modes.[6]
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Vibrational Mode

Experimental
Frequency (cm~1)

Computational _
Assignment
Frequency (cm~1)

N-H Stretch

] 3469 Not specified Amino Group

(asymmetric)
N-H Stretch - .

) 3359 Not specified Amino Group
(symmetric)
C=0 Stretch ~1680 Not specified Carboxylic Acid
C-N Stretch 1253 Not specified Aromatic Amine
O-H Bend Not specified Not specified Carboxylic Acid

Electronic Transitions: UV-Vis Spectroscopy

The UV-Vis absorption spectrum of 2-Aminoterephthalic acid in ethanol exhibits distinct
absorption bands. TD-DFT calculations have been employed to predict the electronic
transitions corresponding to these bands, showing good agreement with experimental data.[2]

[6]

. Experimental Computational Oscillator Major
Transition I
Amax (nm) Amax (nm) Strength (f) Contribution

HOMO - LUMO

T~ T 342 355 0.087
(95%)[2]
HOMO-1 -

- T 295 301 0.154

LUMO (89%)[2]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups and vibrational modes of 2-Aminoterephthalic
acid.
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Methodology:

o Sample Preparation: A small amount of solid 2-Aminoterephthalic acid is finely ground with
potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed
into a thin, transparent pellet using a hydraulic press.

 Instrumentation: A Bruker IFS 85 or similar FTIR spectrometer is used for analysis.[7]

o Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The
spectrum is recorded in the transmission mode over a range of 4000-400 cm~1.[6] A
background spectrum of a pure KBr pellet is also recorded and subtracted from the sample
spectrum to correct for atmospheric and instrumental interferences.

o Data Analysis: The resulting infrared spectrum is analyzed to identify the characteristic
absorption bands corresponding to the various functional groups present in the molecule.

UV-Vis Spectroscopy

Objective: To determine the electronic absorption properties of 2-Aminoterephthalic acid.
Methodology:

o Sample Preparation: A dilute solution of 2-Aminoterephthalic acid is prepared by dissolving
a precisely weighed amount of the compound in a suitable solvent, such as ethanol, to a
known concentration.[6]

 Instrumentation: A double-beam UV-Vis spectrophotometer is used for the analysis.

» Data Acquisition: The sample solution is placed in a quartz cuvette. A reference cuvette
containing the pure solvent is also prepared. The absorption spectrum is recorded over a
wavelength range of 190-450 nm.[6]

o Data Analysis: The wavelength of maximum absorbance (Amax) for each electronic transition
is determined from the spectrum.

Visualizing the Workflow and Concepts
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The following diagrams illustrate the workflow for the cross-validation of experimental and
computational results and the interplay between theoretical and experimental approaches.
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Caption: Workflow for Cross-Validation of 2-Aminoterephthalic Acid.
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Caption: Interplay of Theory and Experiment in Materials Science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact
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